molecular formula C12H13N5O3S B5566384 ethyl ({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetate

ethyl ({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetate

Cat. No. B5566384
M. Wt: 307.33 g/mol
InChI Key: PAVHSNKOUCJGEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl ({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetate is a complex organic compound. It contains an ethyl group, a phenyl group with an aminocarbonyl (amide) substituent, a tetrazole ring, and a thioacetate group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tetrazole ring, the amide group, and the thioacetate group would all contribute to the overall structure and properties of the molecule .

Scientific Research Applications

Crystal Structure Analysis

  • The crystal structure of a related compound, ethyl-[(2-amino-4-phenyl)-5-thiazolyl)] acetate, was determined, highlighting its potential as a model for studying molecular interactions and designing similar compounds with specific properties (DyaveGowda et al., 2002).

Synthetic Chemistry and Material Science

  • A study focused on the synthesis of BOC-protected thio-1,3,4-oxadiazol-2-yl derivatives for industrial applications, which could inspire methods for synthesizing and modifying the target compound for specific industrial uses (Shafi et al., 2021).
  • Another research explored the synthesis of heterocyclic compounds using ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, demonstrating the compound's versatility in creating complex molecules with potential applications in various domains (Mohareb et al., 2004).

Biological Activity and Pharmaceutical Applications

  • Research on thiazole derivatives, including those similar to the target compound, showed significant antiamoebic activity and low cytotoxicity, suggesting potential in developing safe and effective amoebicidal agents (Shirai et al., 2013).
  • A study on the synthesis and evaluation of antimicrobial activity of certain thiazole derivatives pointed towards the use of such compounds in creating new antimicrobial agents (Nasser et al., 2010).

Molecular Docking and Enzyme Inhibition

  • The synthesis and molecular docking studies of novel N-arylthiazole-2-amines and Ethyl 2-[aryl(thiazol-2-yl)amino]acetates revealed significant enzyme inhibition, which could inform the design of inhibitors for enzymes relevant in diseases or industrial processes (Babar et al., 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information or research on this compound, it’s not possible to provide a mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information on this compound, it’s not possible to provide detailed safety and hazard information .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. This could include further studies to fully characterize the compound, investigations into its potential uses, or research into related compounds .

properties

IUPAC Name

ethyl 2-[1-(4-carbamoylphenyl)tetrazol-5-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3S/c1-2-20-10(18)7-21-12-14-15-16-17(12)9-5-3-8(4-6-9)11(13)19/h3-6H,2,7H2,1H3,(H2,13,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVHSNKOUCJGEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=NN1C2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl {[1-(4-carbamoylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetate

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